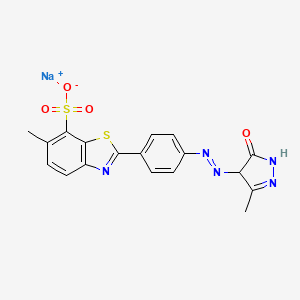

6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt

Description

This compound is an azo-benzothiazole derivative featuring a sodium sulfonate group, which enhances its water solubility. The core structure includes:

- Benzothiazole moiety: A sulfur- and nitrogen-containing heterocycle known for its stability and electronic properties.

- Azo linkage (-N=N-): Connects the benzothiazole to a substituted pyrazolinyl group (3-methyl-5-oxo-2-pyrazolin-4-yl), contributing to its chromophoric characteristics.

- Sulfonic acid sodium salt (-SO₃Na): Critical for solubility in polar solvents, making it suitable for applications in dyes or pharmaceuticals .

The molecular formula is inferred as C₁₈H₁₃N₅O₄S₂Na based on structural analogs in and . Its synthesis likely involves diazotization and coupling reactions typical of azo compounds.

Properties

CAS No. |

21493-04-9 |

|---|---|

Molecular Formula |

C18H14N5NaO4S2 |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

sodium;6-methyl-2-[4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C18H15N5O4S2.Na/c1-9-3-8-13-15(16(9)29(25,26)27)28-18(19-13)11-4-6-12(7-5-11)21-22-14-10(2)20-23-17(14)24;/h3-8,14H,1-2H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |

InChI Key |

SFUMNJKXHFQBPA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=NNC4=O)C)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt typically involves a multi-step process:

Formation of the Azo Compound: The synthesis begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.

Introduction of the Benzothiazole Ring: The benzothiazole ring is introduced through a cyclization reaction involving a thiol and an amine.

Sulfonation: The final step involves the sulfonation of the benzothiazole ring to introduce the sulfonic acid group, which is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using large reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitro compounds.

Reduction: Reduction of the azo group can yield amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

Dye Chemistry: Used as a dye in various applications due to its vibrant color and stability.

Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.

Biology

Biological Staining: Utilized in staining techniques for microscopy to highlight specific structures within cells and tissues.

Medicine

Drug Development:

Industry

Textile Industry: Used as a dye for fabrics.

Paper Industry: Employed in the coloring of paper products.

Mechanism of Action

The compound exerts its effects primarily through its interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo-Benzothiazole Derivatives

(a) Sodium 6-Methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazole-7-sulphonate

- Structure: Shares the benzothiazole core and azo linkage but replaces the pyrazolinyl group with a phenylamino-carbonylpropyl substituent.

- Properties : Used as C.I. Direct Yellow 8 (CAS 51363-80-5), indicating applications in textile dyes. The additional phenyl group may enhance binding to cellulose fibers compared to the target compound .

(b) Disodium 2,2′-(1-Triazene-1,3-diyldi-4,1-phenylene)bis(6-methyl-1,3-benzothiazole-7-sulfonate)

- Structure : Contains a triazene (-N=N-N-) bridge instead of an azo group, linking two benzothiazole units.

- The dual sulfonate groups increase solubility but reduce lipophilicity compared to the monosodium target compound .

Heterocyclic Azo Compounds with Sulfonate Groups

(a) (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a)

- Structure: Combines thiazolo-pyrimidine and furan moieties with a cyano group. Lacks an azo linkage but shares sulfonate-related solubility features.

- Properties :

(b) {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt (6e)

- Structure : Features a benzimidazole core with methoxy and sulfonyl groups.

Sodium Salts of Sulfonic Acid Derivatives

Key Research Findings

- Synthesis Yields : Compounds like 11a and 12 () are synthesized in moderate yields (57–68%), comparable to typical azo dye preparations.

- Spectral Signatures : The target compound’s azo group would show IR absorption near 1,400–1,600 cm⁻¹ (N=N stretch), distinct from the CN (2,219 cm⁻¹) in 11a or CO (1,719 cm⁻¹) in 12 .

- Solubility : Sodium sulfonate groups in all compounds enhance aqueous solubility, critical for dye application and drug formulation .

Biological Activity

6-Methyl-2-(p-((3-methyl-5-oxo-2-pyrazolin-4-yl)azo)phenyl)-7-benzothiazolesulfonic acid, sodium salt, is a complex azo compound with diverse applications in biological systems. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 395.39 g/mol. The structure features an azo linkage (-N=N-) connecting a benzothiazole sulfonic acid moiety to a pyrazolone derivative, which is known for its potential biological activities.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.39 g/mol |

| CAS Number | 21493-04-9 |

| Solubility | Water-soluble (sodium salt form) |

Antioxidant Activity

Research indicates that azo compounds can exhibit significant antioxidant properties. The presence of the pyrazolone moiety is particularly relevant as pyrazolones are known for their ability to scavenge free radicals and reduce oxidative stress. A study demonstrated that similar compounds showed a marked reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Azo dyes have been reported to possess antibacterial properties due to their ability to disrupt bacterial cell membranes. In vitro studies have shown that related azo compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .

Hypoglycemic Effects

There is evidence suggesting that certain pyrazolone derivatives exhibit hypoglycemic effects. A study on related compounds showed that they significantly reduced blood glucose levels in diabetic animal models, likely through the enhancement of insulin sensitivity and glucose uptake by peripheral tissues .

The biological activity of this compound can be attributed to several mechanisms:

- Azo Bond Cleavage : Biological systems can cleave azo bonds enzymatically, leading to the release of active metabolites that may exert biological effects .

- Antioxidant Mechanisms : The compound may enhance endogenous antioxidant defenses or directly scavenge reactive oxygen species (ROS).

- Enzyme Inhibition : There is potential for inhibition of enzymes involved in glucose metabolism, contributing to its hypoglycemic effects.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various azo compounds, including derivatives similar to the sodium salt discussed here. The results indicated a significant reduction in malondialdehyde (MDA) levels in treated cells, suggesting effective inhibition of lipid peroxidation .

Case Study 2: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of several azo dyes was assessed against common pathogens. The compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 3: Hypoglycemic Activity

A series of experiments on diabetic rats treated with pyrazolone derivatives showed a decrease in fasting blood glucose levels by up to 30% compared to control groups. This effect was attributed to enhanced insulin signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.